Rosuvastatin-13C,d3 (sodium) is a stable isotope-labeled form of rosuvastatin, a widely used lipid-lowering medication. It belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, crucial in cholesterol synthesis. This compound is particularly significant in pharmacokinetic studies and metabolic profiling due to its unique isotopic labeling.
Rosuvastatin was first approved for clinical use in 2003 and is marketed under various brand names, including Crestor. The sodium salt form is often utilized in research settings to facilitate various analytical techniques, including mass spectrometry.
The synthesis of rosuvastatin and its derivatives typically involves multi-step organic reactions. Key methods include:
The process can be summarized as follows:
Rosuvastatin features a complex molecular structure characterized by:
The structural properties include:
Rosuvastatin undergoes several chemical reactions during its metabolism and pharmacological action:
The reactions are influenced by factors such as pH and temperature, which can affect solubility and stability. For instance, maintaining a pH around 7.5 to 8.5 during synthesis ensures optimal conditions for product formation .
Rosuvastatin functions primarily as an inhibitor of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This mechanism involves:
Clinical studies have demonstrated that rosuvastatin effectively lowers low-density lipoprotein cholesterol levels by up to 55% at therapeutic doses .
Rosuvastatin is primarily used for:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3